molecular formula C8H4Br2S B6242897 2,4-dibromo-1-benzothiophene CAS No. 1892558-85-8

2,4-dibromo-1-benzothiophene

Cat. No. B6242897
CAS RN: 1892558-85-8
M. Wt: 292
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-1-benzothiophene is an organobromine compound that is used in a variety of applications, including as an intermediate in organic synthesis and as a reagent in the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals. 2,4-Dibromo-1-benzothiophene has a molecular weight of 285.97 g/mol, and its chemical formula is C6H4Br2S.

Mechanism of Action

2,4-Dibromo-1-benzothiophene is an organobromine compound that is used in a variety of applications. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. The mechanism of action of 2,4-dibromo-1-benzothiophene is not well understood, but it is believed to involve the formation of a bromine radical, which can then react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-dibromo-1-benzothiophene are not well understood. In animal studies, 2,4-dibromo-1-benzothiophene has been shown to cause liver and kidney damage, as well as changes in the levels of certain hormones. In addition, 2,4-dibromo-1-benzothiophene has been shown to cause reproductive toxicity in rats.

Advantages and Limitations for Lab Experiments

2,4-Dibromo-1-benzothiophene has several advantages and limitations for use in laboratory experiments. One of the advantages of using 2,4-dibromo-1-benzothiophene is that it is relatively stable and can be stored for long periods of time without significant degradation. In addition, 2,4-dibromo-1-benzothiophene is relatively inexpensive and easy to obtain. However, 2,4-dibromo-1-benzothiophene is a toxic compound and should be handled with care.

Future Directions

The potential future directions for research on 2,4-dibromo-1-benzothiophene include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis and drug synthesis. In addition, further studies could be conducted to investigate the potential toxicity of 2,4-dibromo-1-benzothiophene and its potential environmental impacts. Finally, further research could be conducted to explore the potential uses of 2,4-dibromo-1-benzothiophene in the synthesis of other compounds and the development of new drugs.

Synthesis Methods

2,4-Dibromo-1-benzothiophene can be synthesized from the reaction of 2-bromobenzothiophene and bromine in aqueous solution. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as sodium iodide. The reaction proceeds in two steps: first, the bromine adds to the 2-bromobenzothiophene to form 2,4-dibromobenzothiophene, and then the second bromine adds to the 2,4-dibromobenzothiophene to form 2,4-dibromo-1-benzothiophene.

Scientific Research Applications

2,4-Dibromo-1-benzothiophene has a variety of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used as an intermediate in organic synthesis, and it has been used in the synthesis of a variety of compounds, including pyridines, thiophenes, and other heterocyclic compounds. In addition, 2,4-dibromo-1-benzothiophene has been used as a starting material in the synthesis of a variety of organic compounds, including polymers and dyes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dibromo-1-benzothiophene involves the bromination of 1-benzothiophene followed by further bromination at the 2 and 4 positions.", "Starting Materials": [ "1-benzothiophene", "bromine", "acetic acid", "sodium acetate", "sulfuric acid", "water" ], "Reaction": [ "1. Dissolve 1-benzothiophene in acetic acid and add bromine dropwise with stirring.", "2. Heat the reaction mixture to 50-60°C and continue stirring for 2-3 hours.", "3. Add sodium acetate to the reaction mixture and stir for 30 minutes.", "4. Add sulfuric acid to the reaction mixture and stir for 30 minutes.", "5. Pour the reaction mixture into water and extract with dichloromethane.", "6. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.", "7. Purify the crude product by column chromatography to obtain 2,4-dibromo-1-benzothiophene." ] }

CAS RN

1892558-85-8

Product Name

2,4-dibromo-1-benzothiophene

Molecular Formula

C8H4Br2S

Molecular Weight

292

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.